An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-4-(2-thienyl)-1,3-thiazole
An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-4-(2-thienyl)-1,3-thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole-containing compounds are a significant class of heterocyclic scaffolds in medicinal chemistry, recognized for their wide range of pharmacological activities. This technical guide focuses on the physicochemical properties of a specific derivative, 2-Methyl-4-(2-thienyl)-1,3-thiazole. Understanding these properties is fundamental for drug discovery and development, as they critically influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential biological activity.
While experimental data for this specific molecule is limited in publicly accessible literature, this guide consolidates available predicted data and outlines the standard experimental protocols for determining its key physicochemical characteristics. Furthermore, it touches upon the general biological potential of the broader class of thienyl-thiazole derivatives.
Core Physicochemical Properties
The fundamental physicochemical properties of 2-Methyl-4-(2-thienyl)-1,3-thiazole are summarized below. It is important to note that while some data is derived from computational predictions, it provides a valuable starting point for experimental investigation.
| Property | Value | Data Type |
| Molecular Formula | C₈H₇NS₂ | - |
| Molecular Weight | 181.28 g/mol | - |
| pKa | 2.50 ± 0.10 | Predicted[1] |
| Melting Point | Not available | Experimental data not found |
| Boiling Point | Not available | Experimental data not found |
| logP (Octanol/Water) | Not available | Experimental data not found |
| Solubility | Not available | Experimental data not found |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of 2-Methyl-4-(2-thienyl)-1,3-thiazole are outlined below. These represent standard methodologies widely used in the field.
Synthesis via Hantzsch Thiazole Synthesis
A common and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[2][3][4] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-Methyl-4-(2-thienyl)-1,3-thiazole, the likely precursors would be a 2-halo-1-(thiophen-2-yl)ethan-1-one and thioacetamide.
General Protocol:
-
Reaction Setup: To a solution of the α-haloketone (1 equivalent) in a suitable solvent such as ethanol or methanol, add the thioamide (1-1.2 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, commonly by recrystallization from an appropriate solvent or by column chromatography on silica gel, to yield the pure thiazole derivative.
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity. The capillary method is a standard technique for its determination.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline 2-Methyl-4-(2-thienyl)-1,3-thiazole is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.
Determination of logP (Octanol/Water Partition Coefficient)
The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its experimental determination.[5][6]
Protocol:
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous shaking, followed by separation of the two phases.
-
Sample Preparation: A known concentration of 2-Methyl-4-(2-thienyl)-1,3-thiazole is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: The solution is then mixed with an equal volume of the other phase in a separatory funnel. The mixture is shaken vigorously for a set period to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Spectral Characterization
The structural elucidation of 2-Methyl-4-(2-thienyl)-1,3-thiazole would be confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the methyl, thienyl, and thiazole rings.[7]
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups and bond vibrations present in the molecule.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the conjugated system of the molecule.
Potential Biological Activities and Signaling Pathways
While no specific biological activities or signaling pathways have been reported for 2-Methyl-4-(2-thienyl)-1,3-thiazole, the broader class of thiazole and thienyl-thiazole derivatives has demonstrated a wide range of pharmacological effects, suggesting potential areas of investigation for this compound.
-
Anticancer Activity: Many thiazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases (e.g., PI3K/mTOR), tubulin polymerization, and topoisomerase.[8][9][10][11][12][13] Thienyl-thiazole derivatives, in particular, have shown promise as anticancer agents.[10]
-
Antimicrobial Activity: The thiazole scaffold is a key component in many antimicrobial drugs.[14][15][16][17][18][19][20] Thienyl-substituted thiazoles have also been investigated for their antibacterial and antifungal properties.[18][19]
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Enzyme Inhibition: Thiazole derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrase, acetylcholinesterase, and others, making them attractive candidates for the treatment of a range of diseases.[21][22][23]
Visualizations
General Workflow for Hantzsch Thiazole Synthesis
The following diagram illustrates the general experimental workflow for the Hantzsch synthesis of a thiazole derivative.
Logical Relationship for Physicochemical Property Determination
This diagram outlines the logical flow for the determination and application of key physicochemical properties in early-stage drug discovery.
Conclusion
References
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